3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Overview
Description
This compound, also known by its CAS Number 1221723-94-9, is a chemical with the molecular formula C14H14N2O6 and a molecular weight of 306.27 . It has an IUPAC name of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,15,17H,5-6H2,1H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.27 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of structurally related pyrazole and benzoic acid derivatives. For example, studies have developed methodologies for the synthesis of p-aminobenzoic acid diamides and other derivatives through reactions involving similar structural motifs (Agekyan & Mkryan, 2015). These synthetic approaches are crucial for exploring the potential applications of these compounds in various fields, including material science and pharmaceuticals.
Biotransformation and Metabolic Studies
Biotransformation studies, such as those conducted with gallic acid derivatives by microbial cultures, offer insights into the metabolic pathways and potential bioactive metabolites of related compounds (Hsu et al., 2007). These studies are foundational for understanding the environmental fate of these chemicals and their interactions with biological systems.
Nonlinear Optical Properties
Research into the nonlinear optical properties of related pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been conducted to explore their potential applications in photonic devices and materials science (Tamer et al., 2015). These studies contribute to the development of novel materials with specific optical properties for technology applications.
Antimicrobial Activities
The synthesis and evaluation of novel derivatives, such as vanillic acid hybrid derivatives, for antimicrobial activity highlight the potential of related compounds in developing new antibacterial agents (Satpute, Gangan, & Shastri, 2019). These findings are significant for addressing the growing concern of antibiotic resistance and the need for new antimicrobials.
Molecular Interactions and Binding Studies
Investigations into the interactions of related compounds with DNA, such as Ru(II) complexes with hydroxy-benzoic acid derivatives, provide valuable insights into the molecular mechanisms of action of potential therapeutic agents (Chitrapriya et al., 2011). Understanding these interactions is crucial for drug design and the development of novel therapeutic strategies.
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVUOEBXRJPTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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